molecular formula C8H13ClO2S B13220469 Bicyclo[2.2.2]octane-2-sulfonyl chloride

Bicyclo[2.2.2]octane-2-sulfonyl chloride

Cat. No.: B13220469
M. Wt: 208.71 g/mol
InChI Key: COWBPBMGWOBSNS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-sulfonyl chloride (CAS 1876137-28-8, molecular formula C₈H₁₃ClO₂S) is a bridgehead sulfonyl chloride derivative characterized by its rigid bicyclic framework. This compound is structurally notable for its three fused cyclohexane rings, which confer exceptional steric rigidity and electronic properties. In medicinal chemistry, bicyclo[2.2.2]octane derivatives are increasingly used as bioisosteres for aromatic rings, such as phenyl groups, to improve drug-like properties like solubility, metabolic stability, and lipophilicity . For instance, replacing a para-substituted phenyl ring in Imatinib with bicyclo[2.2.2]octane reduced water solubility by over threefold, highlighting the nuanced impact of structural modifications .

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWBPBMGWOBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-2-sulfonyl chloride typically involves the sulfonylation of bicyclo[2.2.2]octane derivatives. One common method is the reaction of bicyclo[2.2.2]octane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol produces a sulfonate ester .

Scientific Research Applications

Bicyclo[2.2.2]octane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and other derivatives. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl Chloride

This derivative (CAS 1862866-81-6, C₉H₁₅ClO₂S) features a methylene spacer between the bicyclic core and the sulfonyl chloride group. Its molecular weight (222.74 g/mol) is higher than the parent compound due to the additional methylene unit. Unlike the bridgehead sulfonyl chloride, this isomer may exhibit enhanced synthetic flexibility in coupling reactions due to the extended linker .

Bicyclo[2.2.2]octane-2-sulfonyl Fluoride

The fluorine analog (CAS 827-18-9, C₈H₁₃FO₂S, MW 192.25 g/mol) replaces chlorine with fluorine. Fluorine’s electronegativity typically increases stability and alters reactivity, making this derivative less prone to hydrolysis compared to its chloride counterpart. Such properties are advantageous in applications requiring prolonged shelf-life or controlled reactivity .

2-Oxabicyclo[2.2.2]octane Derivatives

Incorporating an oxygen atom into the bicyclic framework (e.g., 2-oxabicyclo[2.2.2]octane) significantly improves water solubility. For example, replacing phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib increased solubility from 113 µM (bicyclo[2.2.2]octane analog) to 389 µM, surpassing the original phenyl-containing drug (351 µM) . This demonstrates the oxygen atom’s role in enhancing hydrophilicity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (µM) Key Property
Bicyclo[2.2.2]octane-2-sulfonyl chloride C₈H₁₃ClO₂S 208.71 N/A High rigidity, moderate reactivity
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride C₉H₁₅ClO₂S 222.74 N/A Extended linker for synthetic flexibility
Bicyclo[2.2.2]octane-2-sulfonyl fluoride C₈H₁₃FO₂S 192.25 N/A Enhanced stability due to fluorine
2-Oxabicyclo[2.2.2]octane (in Imatinib) C₇H₁₀O N/A 389 Improved solubility vs. phenyl

Biological Activity

Bicyclo[2.2.2]octane-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, summarizing key findings from recent research.

Chemical Structure and Synthesis

This compound is derived from bicyclo[2.2.2]octane, a bicyclic compound known for its conformational rigidity and unique three-dimensional structure. The synthesis typically involves the reaction of bicyclo[2.2.2]octane with sulfonyl chlorides, resulting in the formation of sulfonyl derivatives that can be further modified for various applications in drug discovery and development .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of potential therapeutic effects:

  • Estrogen Receptor Modulation : Compounds containing the bicyclo[2.2.2]octane scaffold have been identified as estrogen receptor-beta agonists, suggesting their potential role in hormone-related therapies .
  • Antibacterial Properties : Research indicates that derivatives of bicyclo[2.2.2]octane exhibit antibacterial activity, making them candidates for developing new antimicrobial agents .
  • Inhibition of Enzymes : The compound has shown promise as a myeloperoxidase inhibitor, which may have implications in inflammatory diseases .
  • Cancer Therapeutics : Bicyclo[2.2.2]octane derivatives have been incorporated into established anticancer drugs such as Imatinib and Vorinostat (SAHA), enhancing their physicochemical properties and potentially improving efficacy against certain cancers .

The mechanism of action for this compound is primarily attributed to the reactivity of the sulfonyl chloride group, which can interact with nucleophiles in biological systems to form various derivatives that modulate molecular targets . This reactivity is crucial for its application in modifying biomolecules and developing new therapeutic agents.

Case Studies

  • Synthesis and Evaluation of Anticancer Agents :
    • A study incorporated bicyclo[2.2.2]octane into Imatinib, resulting in a compound with improved water solubility (389 µM compared to 351 µM for Imatinib) while maintaining similar biological activity against cancer cell lines .
CompoundWater Solubility (µM)Biological Activity
Imatinib351Established anticancer agent
Bicyclo[2.2.2]octane analog389Enhanced solubility
  • Antibacterial Screening :
    • Derivatives were screened against various bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics, highlighting their potential as novel antibacterial agents .

Future Directions

Research into this compound is ongoing, with several avenues being explored:

  • Drug Development : Continued efforts are focused on modifying the bicyclo scaffold to enhance selectivity and potency against specific biological targets.
  • Mechanistic Studies : Further investigation into the precise mechanisms by which these compounds exert their biological effects will aid in optimizing their therapeutic profiles.
  • Clinical Applications : Potential clinical trials could assess the efficacy and safety of these compounds in treating various conditions, particularly hormone-related diseases and infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing bicyclo[2.2.2]octane-2-sulfonyl chloride, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of bicyclo[2.2.2]octane derivatives using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Key parameters include reaction temperature (0–5°C to minimize side reactions), stoichiometric control of sulfonating agents, and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the sulfonyl chloride from unreacted starting materials or sulfonic acid byproducts .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C NMR to verify the bicyclo[2.2.2]octane framework and sulfonyl chloride group (e.g., δ3.54.0\delta \sim 3.5–4.0 ppm for protons near sulfur). FT-IR analysis should confirm S=O stretching vibrations (~1350–1370 cm1^{-1}). High-resolution mass spectrometry (HRMS) and elemental analysis are essential for molecular weight validation. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity and potential toxicity (similar to other sulfonyl chlorides), use fume hoods, nitrile gloves, and eye protection. Store under anhydrous conditions (desiccated environment) at 2–8°C. Neutralize spills with sodium bicarbonate or calcium carbonate to prevent acidic degradation. Monitor for respiratory irritation (H335 hazard) and ensure proper ventilation .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane scaffold influence the reactivity of the sulfonyl chloride group compared to linear or aromatic analogs?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints, reducing nucleophilic attack rates at the sulfur center. For example, reactions with amines proceed slower than with benzenesulfonyl chlorides. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance decay at 280 nm) and DFT calculations can quantify steric effects. The scaffold also enhances thermal stability, requiring higher temperatures (e.g., 80°C) for hydrolysis compared to aliphatic sulfonyl chlorides .

Q. What mechanisms explain unexpected rearrangements (e.g., Wagner-Meerwein) during reactions involving this compound?

  • Methodological Answer : Radical intermediates generated under photolytic or thermal conditions (e.g., AIBN-initiated reactions) may undergo strain-driven rearrangements. For instance, bicyclo[2.2.2]oct-5-en-2-yl radicals can isomerize to bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl intermediates. Control experiments with radical traps (e.g., TEMPO) and 2H^2H-labeling can elucidate pathways. Product ratios depend on radical stability (e.g., electron-withdrawing substituents) and torsional steering effects .

Q. How can this compound be utilized in bioisosteric replacements for drug design?

  • Methodological Answer : The bicyclo[2.2.2]octane core reduces lipophilicity (clogP decreases by ~0.9 units vs. phenyl) while maintaining spatial occupancy, making it a phenyl bioisostere. For example, replacing aromatic rings in kinase inhibitors (e.g., Imatinib analogs) improves aqueous solubility (logD reduction by ~1 unit). Computational modeling (e.g., molecular docking) and logP/logD measurements (shake-flask method) validate these effects .

Q. What strategies optimize the stability of this compound in aqueous or protic solvents?

  • Methodological Answer : Stability can be enhanced by derivatizing the sulfonyl chloride into more hydrolytically resistant groups (e.g., sulfonamides or sulfonyl fluorides). Alternatively, use aprotic solvents (e.g., DMF, THF) with molecular sieves to sequester water. Kinetic studies in buffered solutions (pH 2–12) using 1H^1H NMR or conductivity measurements reveal optimal storage conditions (pH < 5, 4°C) .

Q. How do steric and electronic effects govern regioselectivity in nucleophilic substitutions involving this compound?

  • Methodological Answer : Steric hindrance at the bridgehead positions directs nucleophiles (e.g., amines, alcohols) to attack the sulfur center rather than adjacent carbons. Hammett studies with para-substituted anilines show electronic effects (σ values) correlate linearly with reaction rates. Competitive experiments using 13C^{13}C-labeled substrates and kinetic isotope effects (KIE) further distinguish steric vs. electronic contributions .

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